molecular formula C8H18ClNO B13902061 trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride

trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride

Katalognummer: B13902061
Molekulargewicht: 179.69 g/mol
InChI-Schlüssel: QEKLKUNIDCRREP-SCLLHFNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C8H18ClNO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride typically involves the reaction of tetrahydropyran derivatives with isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions: trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different oxidation states.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of amine derivatives on biological systems. It can serve as a model compound for investigating the interactions between amines and biological molecules.

Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    4-Aminotetrahydropyran: A similar compound with a different substitution pattern on the tetrahydropyran ring.

    Tetrahydro-2H-pyran-4-amine: Another derivative of tetrahydropyran with distinct chemical properties.

Uniqueness: trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride is unique due to its specific isopropyl substitution and hydrochloride salt form. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C8H18ClNO

Molekulargewicht

179.69 g/mol

IUPAC-Name

(2R,4R)-2-propan-2-yloxan-4-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8-;/m1./s1

InChI-Schlüssel

QEKLKUNIDCRREP-SCLLHFNJSA-N

Isomerische SMILES

CC(C)[C@H]1C[C@@H](CCO1)N.Cl

Kanonische SMILES

CC(C)C1CC(CCO1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.